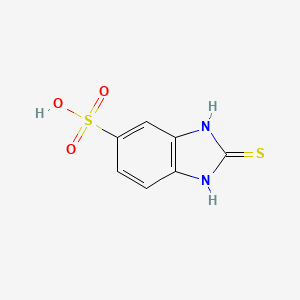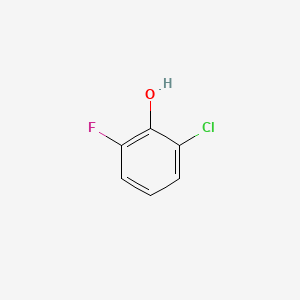![molecular formula C18H21F3N6 B1225385 4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)
4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a member of (trifluoromethyl)benzenes.
Aplicaciones Científicas De Investigación
1. Applications in Polymer Research
A study by Chung, Tzu, and Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to a series of fluorinated polyimides. These polyimides exhibited high solubility, transparency, and excellent thermal properties, making them potentially useful in various industrial applications (Chung, Tzu, & Hsiao, 2006).
2. Nucleic Acid Binding Agents
Spychała et al. (1994) reported the synthesis of various compounds, including 4,6-bis(phenyl)-2-dimethylamino-1,3,5-triazine, which showed strong binding to DNA model sequences and inhibited microbial topoisomerase II. This suggests potential applications in molecular biology and pharmacology (Spychała et al., 1994).
3. Two-Photon Absorption Properties
Yan et al. (2007) explored the synthesis of multi-branched two-photon absorption chromophores, including derivatives of 1,3,5-triazine. These findings have implications for the development of novel optical materials and applications in photonics (Yan et al., 2007).
4. Antimicrobial Activity
Jha and Ramarao (2017) synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which showed promising in vitro activity against human bacterial pathogens and fungal strains. This highlights its potential in developing new antimicrobial agents (Jha & Ramarao, 2017).
Propiedades
Fórmula molecular |
C18H21F3N6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27/h5-7,12H,1-4,8-11H2,(H,22,23,24,25) |
Clave InChI |
QXTGQRFFBXWBTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)
![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)


![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)
![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
![[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)